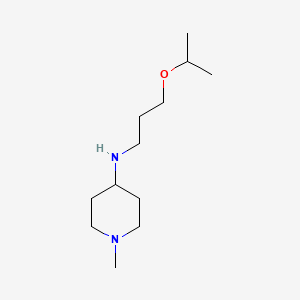

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

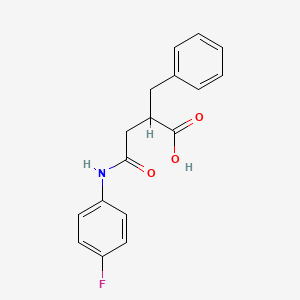

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine, often referred to as IPPA, is a versatile amine compound that has a wide range of applications in the scientific research community. IPPA is a colorless and odorless liquid that is insoluble in water and has a melting point of -64°C. It is synthesized by the reaction of 1-methyl-4-piperidinol and 3-isopropoxypropionic acid. IPPA is used in a variety of laboratory experiments and has a wide range of biochemical and physiological effects.

科学的研究の応用

Neuroprotective Agents

Compounds derived from “(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine” have been studied for their neuroprotective properties. Research indicates that these compounds can be synthesized as multifunctional neuroprotectors, potentially offering therapeutic benefits for neurodegenerative diseases. They have shown promise in protecting against oxidative stress-induced neuronal damage .

Antioxidant Applications

The antioxidant capacity of these compounds is noteworthy. They have been found to suppress iron-induced lipid peroxidation effectively. This property is particularly beneficial in preventing oxidative stress, which can lead to cellular damage and is implicated in various chronic diseases .

Enzyme Inhibition

Some derivatives of this compound have been reported to inhibit monoamine oxidase B (hMAO-B), an enzyme associated with neurodegenerative disorders like Parkinson’s disease. Inhibition of hMAO-B can help manage symptoms and slow disease progression .

Hemolytic Activity Assessment

Safety profiles of these compounds include low hemolytic effects, making them suitable for further pharmacological studies. Hemolysis testing is crucial in evaluating the safety of compounds for potential therapeutic use .

Cell Viability and Toxicity

The derivatives have been tested for cell viability and toxicity on various cell lines, including SH-SY5Y and bEnd3. These studies are essential for determining the safe concentration ranges and therapeutic windows for potential drugs .

Lipid Peroxidation Inhibition

By inhibiting lipid peroxidation, these compounds can protect cell membranes from oxidative damage. This is particularly important in the brain, where lipid peroxidation can lead to neuronal death and is a feature of many neurodegenerative conditions .

Molecular Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its structure allows for the creation of diverse derivatives with varying pharmacological properties, expanding the scope of research and application in medicinal chemistry .

Pharmacokinetics and Dynamics

Understanding the pharmacokinetics and dynamics of these compounds is crucial for drug development. Studies focus on how the body absorbs, distributes, metabolizes, and excretes these compounds, which is vital for designing effective and safe medications .

特性

IUPAC Name |

1-methyl-N-(3-propan-2-yloxypropyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-11(2)15-10-4-7-13-12-5-8-14(3)9-6-12/h11-13H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERUZKEIMQACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209661 |

Source

|

| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine | |

CAS RN |

799260-52-9 |

Source

|

| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799260-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)